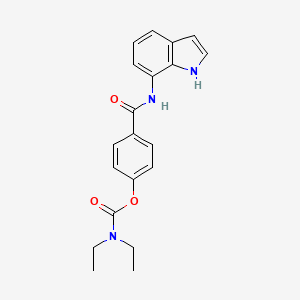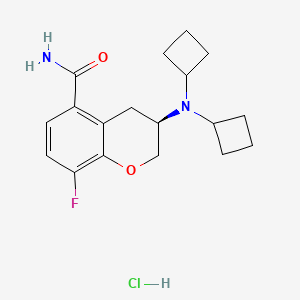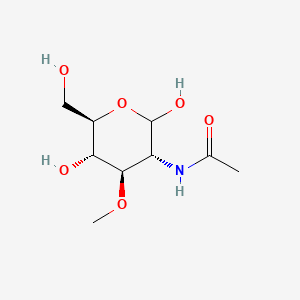
アジド-PEG3-アラ-Boc
概要
説明
Azido-PEG3-Ala-Boc is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group .
Synthesis Analysis
Azido-PEG3-Ala-Boc can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Chemical Reactions Analysis
Azido-PEG3-Ala-Boc can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG3-Ala-Boc has a molecular weight of 362.38 and a formula of C14H26N4O7 . It should be stored under the recommended conditions in the Certificate of Analysis .科学的研究の応用
PROTACリンカー
アジド-PEG3-アラ-Bocは、PEGベースのPROTACリンカーです {svg_1}. PROTAC(プロテオリシス標的キメラ)は、細胞内のユビキチン-プロテアソーム系を利用して、標的タンパク質を選択的に分解する薬剤の一種です {svg_2}. この化合物は、PROTACの合成に使用できます {svg_3}.
クリックケミストリー試薬
This compoundは、クリックケミストリー試薬です {svg_4}. この化合物はアジド基を含んでおり、アルキン基を含む分子との銅触媒アジド-アルキン環状付加反応(CuAAc)を受けることができます {svg_5}. この反応は、複雑な分子構造を構築するための強力なツールです。
歪み促進アルキン-アジド環状付加(SPAAC)
CuAAcに加えて、this compoundは、DBCOまたはBCN基を含む分子との歪み促進アルキン-アジド環状付加(SPAAC)も受けることができます {svg_6}. SPAACは、触媒を必要としないクリックケミストリーの一種であり、銅イオンが毒性となる可能性のある生物系で有用です。
PEGスペーサー
This compoundは、PEGスペーサーを含んでいます {svg_7}. PEGスペーサーは、化合物の溶解性と安定性を高め、薬物の薬物動態と薬力学を改善し、その免疫原性を低下させます {svg_8}.
スルフィドリル反応性
この化合物は、スルフィドリル反応性を持ちます {svg_9}. これは、多くの生体分子に見られるスルフィドリル基と反応できることを意味し、これらの分子を修飾するための有用なツールとなります {svg_10}.
多様なPROTACの合成
This compoundはその特性により、一連のPROTACの合成に使用できます {svg_11}. これにより、さまざまなタンパク質を標的とする幅広いPROTACを作成でき、この技術の潜在的な用途が拡大します {svg_12}.
作用機序
Target of Action
Azido-PEG3-Ala-Boc is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of various proteins .
Mode of Action
Azido-PEG3-Ala-Boc operates as a click chemistry reagent . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound plays a significant role in the intracellular ubiquitin-proteasome system . This system is a complex biochemical pathway that controls protein degradation within cells . By exploiting this system, Azido-PEG3-Ala-Boc can selectively degrade target proteins .
Pharmacokinetics
It’s known that the pharmacokinetics of pegylated drugs can be influenced by factors such as the modification site of peg, the size of peg, and the connection between the peptide and peg . These factors can affect biological activity and bioavailability .
Result of Action
The primary result of Azido-PEG3-Ala-Boc’s action is the selective degradation of target proteins . This degradation is achieved by exploiting the intracellular ubiquitin-proteasome system . The specific molecular and cellular effects would depend on the particular target proteins being degraded.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Azido-PEG3-Ala-Boc plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome. Azido-PEG3-Ala-Boc acts as a linker connecting the ligand for the E3 ubiquitin ligase and the ligand for the target protein. This compound interacts with various enzymes and proteins, including E3 ubiquitin ligases and target proteins, facilitating their degradation .
Cellular Effects
Azido-PEG3-Ala-Boc influences various cellular processes by enabling the degradation of target proteins through the ubiquitin-proteasome system. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. By selectively degrading specific proteins, Azido-PEG3-Ala-Boc can modulate cellular functions and potentially alter the behavior of different cell types .
Molecular Mechanism
The molecular mechanism of Azido-PEG3-Ala-Boc involves its role as a PROTAC linker. It facilitates the binding of the E3 ubiquitin ligase to the target protein, leading to the ubiquitination and degradation of the target protein. The azide group in Azido-PEG3-Ala-Boc allows it to undergo CuAAc or SPAAC reactions, enabling the formation of stable linkages between the ligands for the E3 ubiquitin ligase and the target protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azido-PEG3-Ala-Boc can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that PROTACs, including those synthesized using Azido-PEG3-Ala-Boc, can exhibit sustained degradation of target proteins over extended periods, leading to prolonged modulation of cellular processes .
Dosage Effects in Animal Models
The effects of Azido-PEG3-Ala-Boc can vary with different dosages in animal models. At lower doses, the compound may effectively degrade target proteins without causing significant toxicity. At higher doses, there may be threshold effects, including potential toxic or adverse effects. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
Azido-PEG3-Ala-Boc is involved in metabolic pathways related to the ubiquitin-proteasome system. It interacts with enzymes and cofactors involved in protein ubiquitination and degradation. The compound’s role in these pathways can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Azido-PEG3-Ala-Boc is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
Azido-PEG3-Ala-Boc’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, affecting its ability to degrade target proteins and modulate cellular processes .
特性
IUPAC Name |
(2R)-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O7/c1-14(2,3)25-13(21)17-11(12(19)20)10-24-9-8-23-7-6-22-5-4-16-18-15/h11H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDWDSHNHZCWMW-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120389 | |
| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-azido-3-carboxy-, 1-(1,1-dimethylethyl) ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2054345-68-3 | |
| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-azido-3-carboxy-, 1-(1,1-dimethylethyl) ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2054345-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-azido-3-carboxy-, 1-(1,1-dimethylethyl) ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609386.png)
![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B609387.png)
![N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B609388.png)









